Comprehensive Physicochemical Profiling and Experimental Methodologies for 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde
Comprehensive Physicochemical Profiling and Experimental Methodologies for 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Compound CAS Registry Number: 1249939-76-1
Executive Summary
In modern drug discovery, the 1-arylpyrazole scaffold is a privileged pharmacophore, frequently leveraged to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde (CAS: 1249939-76-1) serves as a highly versatile, bifunctional building block.
The molecule features a pyrazole core substituted with an isopropyl group at the C3 position and a benzaldehyde moiety at the N1 position. The isopropyl group introduces a localized lipophilic bulk that can exploit hydrophobic pockets in target proteins, while the para-formyl group serves as an electrophilic handle. This aldehyde handle is primed for downstream synthetic divergence, enabling rapid access to complex heterocycles via reductive aminations, Knoevenagel condensations, or Biginelli reactions [1, 2].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-fidelity reproducibility in a laboratory setting.
Molecular Architecture and Physicochemical Properties
Understanding the physicochemical profile of a building block is critical for predicting its behavior in subsequent reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.
Structure-Activity Relationship (SAR) Implications
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The Isopropyl Moiety: Increases the overall partition coefficient (LogP) and provides steric shielding to the pyrazole ring, which can prevent oxidative metabolism by cytochrome P450 enzymes at the C3 position.
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The Aldehyde Group: Acts as a strong electron-withdrawing group (EWG). In the context of the parent molecule, it maintains the planarity of the phenyl ring with the pyrazole system through extended conjugation, though steric clash with the pyrazole C5-proton may induce a slight torsional twist.
Quantitative Data Summary
The following table synthesizes the known and calculated physicochemical parameters of the compound [1].
| Property | Value | Source / Methodology |
| Chemical Formula | C₁₃H₁₄N₂O | Supplier Data (Sigma-Aldrich) |
| Molecular Weight | 214.27 g/mol | Calculated |
| InChI Key | KNNGMTYDZDERFE-UHFFFAOYSA-N | Standardized Chemoinformatics |
| Physical Form | Solid / Powder | Supplier Data |
| Topological Polar Surface Area (TPSA) | 34.9 Ų | Predicted (2 N, 1 O) |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Predicted (Consensus Model) |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 | Structural Analysis (N2, Aldehyde O) |
Synthesis and Mechanistic Pathways
While 1-arylpyrazoles can be synthesized via transition-metal-catalyzed Ullmann or Buchwald-Hartwig cross-couplings, these methods often require expensive catalysts, specialized ligands, and rigorous purification to remove residual heavy metals.
For 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde, Nucleophilic Aromatic Substitution (SNAr) is the strategically superior pathway [2].
The Causality of the SNAr Approach
The SNAr reaction utilizes 4-fluorobenzaldehyde and 3-isopropyl-1H-pyrazole. This transition-metal-free approach is highly efficient because:
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Electrophilic Activation: The formyl group (-CHO) is a powerful EWG. Through resonance, it severely depletes electron density at the para-position of the benzene ring, activating the carbon attached to the fluorine atom.
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Leaving Group Kinetics: Fluorine is the optimal leaving group for SNAr. Its high electronegativity stabilizes the anionic Meisenheimer transition state during the rate-determining step (nucleophilic attack), making 4-fluorobenzaldehyde vastly superior to 4-chlorobenzaldehyde or 4-bromobenzaldehyde in this context.
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Solvent & Base Dynamics: Using a polar aprotic solvent like DMF with Potassium Carbonate (K₂CO₃) ensures the pyrazole is deprotonated to its highly nucleophilic pyrazolate anion, while the potassium cation is heavily solvated, leaving the anion "naked" and highly reactive.
Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) yielding the target benzaldehyde.
Experimental Workflows & Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Built-in quality control checkpoints prevent the propagation of errors to subsequent synthetic steps.
Protocol 1: Transition-Metal-Free Synthesis via SNAr
Reagents:
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3-Isopropyl-1H-pyrazole (1.0 equiv, 10.0 mmol)
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4-Fluorobenzaldehyde (1.1 equiv, 11.0 mmol)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol)
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Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)
Step-by-Step Methodology:
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System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent oxidative degradation of the aldehyde.
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Reagent Charging: Add 3-isopropyl-1H-pyrazole and 4-fluorobenzaldehyde to the flask, followed by the addition of anhydrous DMF. Stir until a homogeneous solution is achieved.
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Base Addition: Add finely powdered anhydrous K₂CO₃ in a single portion. Causality note: Finely powdered base increases the surface area, accelerating the deprotonation of the pyrazole.
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The reaction typically reaches completion within 8–12 hours.
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Quenching and Precipitation (Self-Validating Step): Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred crushed ice/water. The sudden shift in solvent polarity forces the highly hydrophobic product to precipitate, leaving unreacted polar starting materials and inorganic salts in the aqueous phase.
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Isolation: Filter the resulting solid under vacuum, wash with cold distilled water (3 × 20 mL), and dry under high vacuum to afford the crude product. Recrystallize from hot ethanol if necessary.
Protocol 2: Analytical Characterization and Purity Assessment
Before utilizing the building block in downstream applications, its structural integrity must be verified.
Caption: Standardized analytical workflow for structural validation and purity assessment.
Analytical Validation Steps:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Run the sample using a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). The target compound must exhibit a dominant peak at m/z 215.1 [M+H]⁺ in positive ESI mode.
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¹H NMR (400 MHz, DMSO-d₆):
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Look for the diagnostic aldehyde proton singlet far downfield at ~9.9–10.1 ppm.
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Confirm the isopropyl group via a septet at ~3.0 ppm (1H, -CH-) and a doublet at ~1.3 ppm (6H, -CH₃).
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Verify the para-substituted benzene ring via two distinct doublets (integrating to 2H each) in the aromatic region (7.5–8.0 ppm).
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Safety, Handling, and Storage
As with all reactive pharmaceutical intermediates, strict adherence to safety protocols is mandatory.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1].
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Handling: Perform all transfers and reactions within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
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Storage: Store the solid in a tightly sealed, light-resistant container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. The inert atmosphere is crucial to prevent the auto-oxidation of the benzaldehyde moiety into its corresponding benzoic acid derivative.
References
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Molecules Journal / ResearchGate. (2021). Synthesis and molecular docking study of pyrazole clubbed oxazole as antibacterial agents (Nucleophilic aromatic substitution of 4-fluorobenzaldehyde). Retrieved from[Link]
